(2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one is a complex organic compound that features a furan ring, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization of appropriate amine precursors.
Coupling Reactions: The final step involves coupling the furan, triazole, and azetidine rings through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The triazole and azetidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known for its biological activity, and researchers are exploring its use in developing new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The furan and azetidine rings contribute to the compound’s overall stability and binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-4-yl)azetidin-1-yl]prop-2-en-1-one
- (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-5-yl)azetidin-1-yl]prop-2-en-1-one
- (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-3-yl)azetidin-1-yl]prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one lies in its specific arrangement of the furan, triazole, and azetidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-13-5-6-14-16/h1-7,10H,8-9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKSKDJZPVYGQB-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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